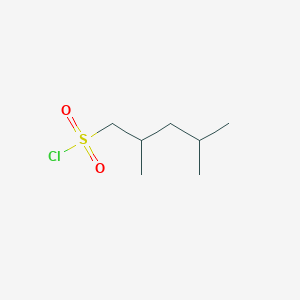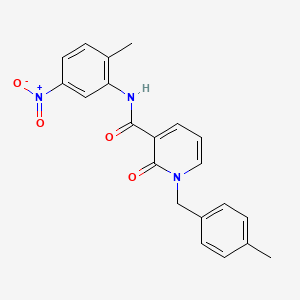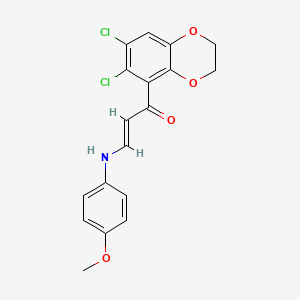
3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine (CFTFP) is a synthetic organic compound that has been the subject of much scientific research in the past few decades. It is a member of the pyridine family and is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. CFTFP has a unique structure that makes it an attractive target for research due to its potential applications in a variety of fields.
科学研究应用
3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine has been studied extensively in the scientific community due to its potential applications in various fields. In materials science, it has been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of organic compounds. In pharmaceuticals, it has been studied for its potential as an inhibitor of enzymes such as cytochrome P450, which could be used to treat diseases such as cancer. In agrochemicals, it has been studied for its potential as an insecticide.
作用机制
3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine has been shown to act as an inhibitor of cytochrome P450 enzymes. This inhibition is thought to be due to the ability of this compound to bind to the active site of the enzyme, blocking the enzyme's ability to catalyze reactions. This inhibition can be used to treat diseases such as cancer, as the inhibition of cytochrome P450 enzymes can prevent the metabolism of drugs that can be used to treat the disease.
Biochemical and Physiological Effects
This compound has been studied for its potential to cause biochemical and physiological effects in humans and other organisms. In humans, it has been studied for its potential to cause liver toxicity, as well as its potential to cause reproductive toxicity. In other organisms, it has been studied for its potential to cause developmental and reproductive toxicity.
实验室实验的优点和局限性
3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine can be used in a variety of laboratory experiments due to its unique structure. It can be used as a catalyst in the synthesis of polymers, as a reagent for the synthesis of organic compounds, and as an inhibitor of cytochrome P450 enzymes. However, it can also be toxic to humans and other organisms, so it is important to use it with caution in laboratory experiments.
未来方向
The potential applications of 3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine are vast and there are many possible future directions for research. Some potential future directions include further research into its potential as an inhibitor of cytochrome P450 enzymes, its potential to cause toxicity in humans and other organisms, and its potential as a catalyst for the synthesis of polymers and other organic compounds. Additionally, further research into its potential as an insecticide could lead to new and improved methods of pest control. Finally, research into its potential as a reagent for the synthesis of organic compounds could lead to the development of new and improved synthetic methods.
合成方法
3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine can be synthesized in a variety of ways, including a two-step synthesis process that involves the reaction of 2-chloro-3-trifluoromethylpyridine with 1H-pyrrol-1-yl bromide. This reaction produces a product with a yield of up to 90%. Another method involves the reaction of 3-chloro-2,5,6-trifluorobenzaldehyde with 1H-pyrrol-1-yl bromide, which yields a product with a yield of up to 95%.
属性
IUPAC Name |
3-chloro-2,5,6-trifluoro-4-pyrrol-1-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-5-7(15-3-1-2-4-15)6(11)9(13)14-8(5)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXPDIUJXLMDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=NC(=C2Cl)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2619124.png)
![3-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2619126.png)
![5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2619127.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone](/img/structure/B2619129.png)



![2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2619136.png)
![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2619137.png)
![(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)hydrazine](/img/structure/B2619138.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2619141.png)

![N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide](/img/structure/B2619146.png)
